Cas no 958984-49-1 (2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide)

2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide structure
958984-49-1 structure
Product Name:2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:958984-49-1
MF:C19H16BrN3O2S
MW:430.318242073059
CID:5844069
PubChem ID:2160329
Update Time:2025-11-07

2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-bromo-N-[2,6-dihydro-2-(4-methylphenyl)-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-
    • 958984-49-1
    • HMS2250L13
    • AB00157614-05
    • SMR000015921
    • MLS000101037
    • SR-01000547100
    • Oprea1_578578
    • 2-bromo-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
    • AKOS024584008
    • SR-01000547100-1
    • CHEMBL1492588
    • 2-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • 2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • F0561-0381
    • 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide
    • Inchi: 1S/C19H16BrN3O2S/c1-12-6-8-13(9-7-12)23-18(15-10-26(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
    • InChI Key: UUULANPVGMGFLJ-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(C)C=C2)N=C2CS(=O)CC2=1)(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 429.01466g/mol
  • Monoisotopic Mass: 429.01466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 83.2Ų

Experimental Properties

  • Density: 1.63±0.1 g/cm3(Predicted)
  • Boiling Point: 579.1±50.0 °C(Predicted)
  • pka: 11.35±0.20(Predicted)

2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

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Additional information on 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide

Comprehensive Overview of 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 958984-49-1)

The compound 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 958984-49-1) is a highly specialized organic molecule with significant potential in pharmaceutical and material science research. Its complex structure, featuring a thienopyrazole core and a benzamide moiety, makes it a subject of interest for drug discovery and molecular engineering. Researchers are increasingly exploring its applications in targeted therapies, particularly in the context of kinase inhibition and cancer research, aligning with current trends in precision medicine.

In recent years, the demand for novel heterocyclic compounds like 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide has surged due to their versatility in medicinal chemistry. The compound's bromine substituent enhances its reactivity, enabling selective modifications for structure-activity relationship (SAR) studies. This aligns with the growing focus on small-molecule drug development, a hot topic in AI-driven drug discovery platforms and high-throughput screening workflows.

From a synthetic chemistry perspective, CAS No. 958984-49-1 exemplifies the convergence of scaffold diversity and functional group compatibility. Its thieno[3,4-c]pyrazole skeleton is particularly noteworthy, as this motif appears in several biologically active compounds with reported anti-inflammatory and antioxidant properties. Such characteristics resonate with the increasing public interest in neuroprotective agents and age-related disease research, frequently searched topics in scientific databases.

The compound's crystallographic properties and solubility profile are also under investigation, as these factors critically influence its bioavailability—a key concern in pharmaceutical formulation. With the rise of computational chemistry tools, researchers are modeling its molecular interactions with proteins, addressing common search queries like "how to predict drug-target binding" or "optimizing lead compounds." These applications position 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide as a valuable candidate for fragment-based drug design.

Beyond therapeutics, this compound's electronic properties have sparked interest in organic electronics, particularly for semiconductor materials. Its conjugated system and potential charge-transfer capabilities align with trends in sustainable energy and flexible electronics—topics dominating materials science forums. This dual applicability in life sciences and advanced materials underscores its interdisciplinary relevance.

Quality control of CAS No. 958984-49-1 involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy, addressing the pharmaceutical industry's emphasis on impurity profiling. These protocols ensure compliance with ICH guidelines, a frequently searched regulatory topic. Furthermore, its stability under various pH conditions is being studied to meet the demand for oral drug delivery solutions, another trending research area.

In conclusion, 2-bromo-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide represents a compelling case study in modern chemical research. Its structural complexity and multifunctional nature cater to pressing scientific inquiries, from drug discovery bottlenecks to material innovation challenges. As AI-assisted molecular design gains traction, compounds like this will likely play pivotal roles in bridging computational predictions with experimental validation—a synergy that defines contemporary research paradigms.

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